![molecular formula C23H22O3S2 B12633220 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde CAS No. 918882-54-9](/img/structure/B12633220.png)
2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzaldehyde core substituted with two 4-methoxyphenylmethylsulfanyl groups at the 2 and 6 positions, making it an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde typically involves the reaction of 2,6-dibromobenzaldehyde with 4-methoxybenzyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the 4-methoxybenzylsulfanyl groups. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzoic acid.
Reduction: 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
作用机制
The mechanism of action of 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde largely depends on its specific application. For instance, in biological systems, it may exert its effects through interactions with cellular targets, leading to antimicrobial or antioxidant activities. The exact molecular targets and pathways involved would require further detailed studies to elucidate.
相似化合物的比较
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 2,6-Bis(4-methoxyphenyl)anthracene
- 2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def:6,5,10-d′e′f]
Uniqueness
2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde stands out due to its dual 4-methoxyphenylmethylsulfanyl substitutions, which impart unique electronic and steric properties. These features make it particularly useful in the synthesis of novel materials and in exploring new chemical reactivity patterns.
属性
CAS 编号 |
918882-54-9 |
|---|---|
分子式 |
C23H22O3S2 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
2,6-bis[(4-methoxyphenyl)methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C23H22O3S2/c1-25-19-10-6-17(7-11-19)15-27-22-4-3-5-23(21(22)14-24)28-16-18-8-12-20(26-2)13-9-18/h3-14H,15-16H2,1-2H3 |
InChI 键 |
AARHCNQZAYLOTP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CSC2=C(C(=CC=C2)SCC3=CC=C(C=C3)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12633151.png)
![6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12633152.png)
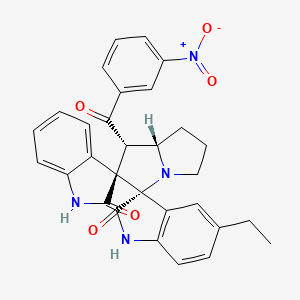
![4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid](/img/structure/B12633181.png)
![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)
![N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B12633192.png)

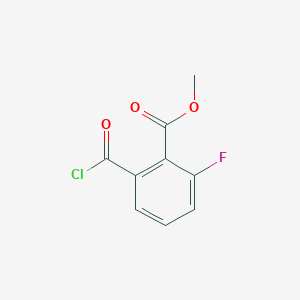
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)
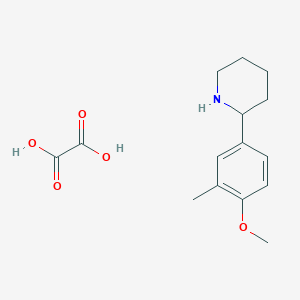
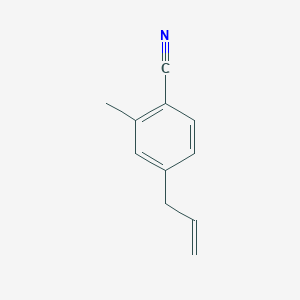
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)
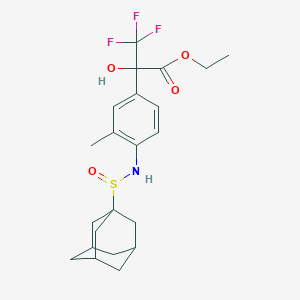
![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)
